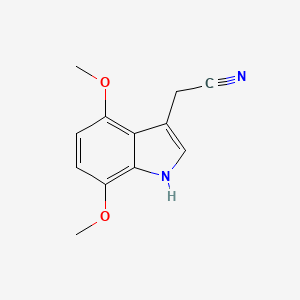

(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by other names such as “Arvelexine” and "4-Methoxyindol-3-yl ethane nitrile" .

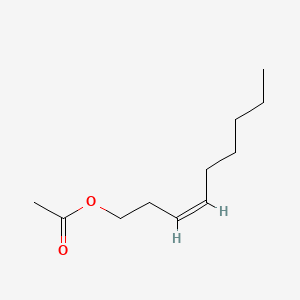

Molecular Structure Analysis

The molecular structure of “(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” consists of a 1H-indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core is substituted at the 4 and 7 positions with methoxy groups and at the 3 position with an acetonitrile group .Wissenschaftliche Forschungsanwendungen

Antioxidant and Acetylcholinesterase Inhibition Properties : Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate showed promising antioxidant targets and anticholinesterase enzyme inhibition properties (Bingul et al., 2019).

Nitration and Oxidative Dimerisation : A study on the reaction of 4,6-dimethoxyindoles with nitric acid in acetonitrile demonstrated the production of 7-nitro and 2-nitro-indoles (Keawin et al., 2005).

Anti-inflammatory Agents : The preparation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives demonstrated anti-inflammatory activity in animal models (Rehman et al., 2022).

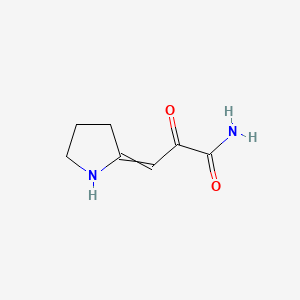

[4+1]-Spirocyclization to Acetonitrile Target Molecules : A study explored the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, providing a new approach to these compounds (Aksenov et al., 2021).

Chemiluminescence from Oxidation of Auxin Derivatives : Indole-3-acetonitrile was studied for its chemiluminescence properties, highlighting its potential in analytical chemistry (Durán et al., 1976).

Synthesis of Functionalized Indoles : A protocol for synthesizing functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones via a three-component reaction was developed (Jiang & Yan, 2016).

Copper(II) Chloride Reactions with Indoles : The reaction of indoles with copper(II) chloride in acetonitrile led to various chlorinated products (Balogh-Hergovich & Speier, 1986).

Antibacterial and Antifungal Properties : Indoles underwent a conjugate addition process to yield compounds with modest antibacterial and antifungal properties (Reddy et al., 2011).

Chemiluminescence Induced by Superoxide Ion : The chemiluminescence of indole compounds induced by electrogenerated superoxide ion in acetonitrile solutions was examined, contributing to the understanding of redox reactions involving indoles (Okajima & Ohsaka, 2002).

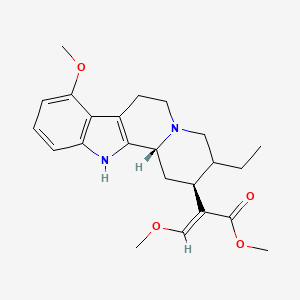

Ring Expansion with Dimethyl Acetylenedicarboxylate : Indoles reacted with dimethyl acetylenedicarboxylate in acetonitrile to form benzazepines, providing insights into the chemical reactivity of indole structures (Acheson & Bridson, 1972).

Zukünftige Richtungen

The future directions for research on “(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the interest in indole derivatives in various fields, it’s likely that new applications and synthesis methods will continue to be developed .

Eigenschaften

IUPAC Name |

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-4-10(16-2)12-11(9)8(5-6-13)7-14-12/h3-4,7,14H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWXIEDNCPOANK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CNC2=C(C=C1)OC)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652270 |

Source

|

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile | |

CAS RN |

15109-37-2 |

Source

|

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)